REACTION_CXSMILES
|
O=C(OC1C=C([NH2:31])C=CC=1OC(=O)CCCCCCCCC)CCCCCCCCC.Br[CH2:33][C:34]([O:36][CH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[O:35].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.[I-].[Na+]>C(#N)C.CN(C=O)C>[C:38]1([CH2:37][O:36][C:34](=[O:35])[CH2:33][NH2:31])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1 |f:3.4|
|
Name
|
3,4-bis[(1-oxodecyl)oxy]benzenamine
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCCCCCC)OC=1C=C(C=CC1OC(CCCCCCCCC)=O)N
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(CN)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |